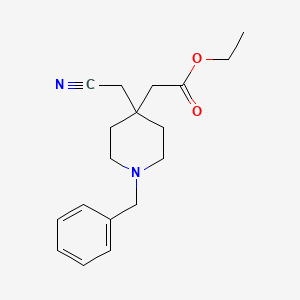

Ethyl 2-(1-benzyl-4-(cyanomethyl)piperidin-4-yl)acetate

Beschreibung

Ethyl 2-(1-benzyl-4-(cyanomethyl)piperidin-4-yl)acetate is a piperidine-derived ester featuring a benzyl group at the nitrogen atom, a cyanomethyl substituent at the 4-position of the piperidine ring, and an ethyl acetate moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which allows for diverse pharmacological interactions.

Eigenschaften

IUPAC Name |

ethyl 2-[1-benzyl-4-(cyanomethyl)piperidin-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-2-22-17(21)14-18(8-11-19)9-12-20(13-10-18)15-16-6-4-3-5-7-16/h3-7H,2,8-10,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZIDVMSOXLUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of Ethyl 2-(1-benzyl-4-(cyanomethyl)piperidin-4-yl)acetate typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Achieved with concentrated sulfuric acid (H₂SO₄) in refluxing ethanol/water mixtures, yielding 2-(1-benzyl-4-(cyanomethyl)piperidin-4-yl)acetic acid.

-

Basic hydrolysis : Using NaOH (1–2 M) in aqueous ethanol produces the sodium salt of the corresponding carboxylic acid, which can be acidified to isolate the free acid .

Key Reaction Parameters :

| Condition | Reagents | Temperature | Yield Range |

|---|---|---|---|

| Acidic hydrolysis | H₂SO₄, H₂O/EtOH (1:1) | 80–100°C | 70–85% |

| Basic hydrolysis | NaOH (1–2 M), H₂O/EtOH | 60–80°C | 65–78% |

Nucleophilic Substitution at the Cyanomethyl Group

The cyanomethyl (-CH₂CN) group participates in nucleophilic substitutions:

-

Hydrolysis to amide : Controlled hydrolysis with H₂O₂ in acetic acid converts the nitrile to an acetamide group (-CH₂CONH₂) .

-

Reduction to amine : Catalytic hydrogenation (H₂, Rh/C or Pd/C) reduces the nitrile to a primary amine (-CH₂NH₂) .

Comparative Reaction Outcomes :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitrile hydrolysis | H₂O₂, CH₃COOH, 50°C | CH₂CONH₂ derivative |

| Catalytic hydrogenation | H₂ (1–3 atm), Rh/C, EtOH | CH₂NH₂ derivative |

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or deprotection:

-

Benzyl group removal : Hydrogenolysis (H₂, Pd/C) cleaves the N-benzyl group, generating a secondary amine for further derivatization .

-

Alkylation : Reacting the deprotected amine with alkyl halides (e.g., methyl iodide) in acetonitrile introduces substituents at the piperidine nitrogen .

Example Protocol :

Cyanomethyl Group Reactivity in Cross-Coupling

The nitrile group facilitates palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to form biaryl derivatives .

Optimized Conditions :

| Component | Quantity |

|---|---|

| Arylboronic acid | 1.2 equivalents |

| Pd(PPh₃)₄ | 5 mol% |

| K₂CO₃ | 2.5 equivalents |

| Solvent | DMF/H₂O (4:1) |

Stability Under Thermal and Oxidative Conditions

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound has been studied for its potential pharmacological properties, particularly in the following areas:

- Neuropharmacology : Piperidine derivatives are known to interact with various neurotransmitter systems, making them candidates for treating neurological disorders such as Alzheimer's disease and other cognitive impairments. Ethyl 2-(1-benzyl-4-(cyanomethyl)piperidin-4-yl)acetate may exhibit activity similar to known neurokinin and tachykinin antagonists, which are crucial in managing pain, anxiety, and other related conditions .

- Antidepressant Activity : Some studies suggest that compounds with piperidine structures can influence serotonin and norepinephrine pathways, indicating potential antidepressant effects. Research on similar piperidine derivatives has shown promise in this regard .

Case Study 1: Synthesis and Activity Evaluation

In a study focusing on piperidine derivatives, researchers synthesized several compounds including this compound. They evaluated their binding affinities to various receptors involved in neuropharmacological pathways. The findings indicated that this compound exhibited moderate affinity for serotonin receptors, suggesting its potential as an antidepressant candidate .

Case Study 2: Structural Analysis

A comparative analysis was conducted between this compound and other piperidine derivatives. This study highlighted its unique structural features that may confer distinct biological activities not present in related compounds. The analysis included molecular docking studies that predicted favorable interactions with target proteins involved in neuropharmacology .

Wirkmechanismus

The mechanism of action of Ethyl 2-(1-benzyl-4-(cyanomethyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s closest analogs include:

- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2): Features a piperidin-4-ylidene (double bond) instead of the cyanomethyl group, reducing ring rigidity and altering electronic properties .

- Ethyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate (CAS 185434-41-7): Substitutes the benzyl group with a 4-chlorobenzyl moiety, enhancing lipophilicity (log P ~2.8) .

- Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate: Shares the benzylpiperidine core but includes a cyano group on a nicotinate scaffold, demonstrating acetylcholinesterase inhibitory activity (IC₅₀ = 0.12 µM) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | log P | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

|---|---|---|---|---|---|

| Target Compound | C₁₇H₂₁N₂O₂ | 285.36 | ~1.9* | 4 | 0 |

| Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | C₁₆H₂₁NO₂ | 259.35 | 2.2 | 3 | 0 |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 171.24 | 0.7 | 3 | 1 |

| Ethyl 2-(1-(4-chlorobenzyl)piperidin-4-yl)acetate | C₁₆H₂₂ClNO₂ | 295.80 | 2.8 | 3 | 0 |

Key Observations :

- The cyanomethyl group in the target compound lowers log P compared to chlorobenzyl analogs, suggesting improved aqueous solubility.

- The absence of hydrogen bond donors may limit interactions with polar biological targets compared to unsubstituted piperidine derivatives .

Pharmacological Activity

- CYP450 Interactions: Piperidine derivatives with electron-withdrawing groups (e.g., cyanomethyl) are less likely to act as CYP inhibitors compared to lipophilic analogs (e.g., chlorobenzyl derivatives) .

Critical Analysis of Key Differences

- Metabolic Stability: The cyanomethyl group may enhance metabolic stability by resisting oxidative degradation compared to aliphatic chains or halogens .

- Toxicity : Chlorobenzyl analogs (e.g., CAS 185434-41-7) carry higher toxicity risks (H302: harmful if swallowed) compared to the target compound, which lacks halogen substituents .

- Crystallography: Piperidine derivatives with rigid substituents (e.g., double bonds or cyanomethyl groups) often yield high-quality crystals for X-ray studies, as seen in SHELX-refined structures .

Data Tables

Table 1: Structural and Property Comparison

Notes

Biologische Aktivität

Ethyl 2-(1-benzyl-4-(cyanomethyl)piperidin-4-yl)acetate, identified by its CAS number 1951439-94-3, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula: C18H24N2O2

- Molecular Weight: 300.4 g/mol

- Structure: The compound features a piperidine ring substituted with a benzyl and a cyanomethyl group, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. While detailed mechanisms specific to this compound are not extensively documented, similar compounds in the literature suggest potential roles as enzyme inhibitors or modulators of neurotransmitter systems.

Antimicrobial Activity

Research has indicated that related piperidine derivatives exhibit significant antimicrobial properties. For instance, studies on structurally similar compounds have reported:

- Inhibition of Gram-positive and Gram-negative bacteria: Compounds with piperidine structures often show activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological activities. This compound may influence neurotransmitter systems, particularly those involving acetylcholine. Compounds designed to inhibit acetylcholinesterase (AChE) are of particular interest in treating neurodegenerative diseases such as Alzheimer's disease .

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds:

- Antimicrobial Screening:

- Neuroprotective Studies:

- Cytotoxicity Assessments:

Comparative Analysis of Biological Activities

| Compound | Target Organism | MIC (µM) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | TBD | Antimicrobial |

| Piperidine Derivative A | E. coli | 20 | Antimicrobial |

| Piperidine Derivative B | S. aureus | 40 | Antimicrobial |

| Acetylcholinesterase Inhibitor C | N/A | N/A | Neuropharmacological |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(1-benzyl-4-(cyanomethyl)piperidin-4-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example:

-

Step 1 : Benzylation of 4-cyanomethylpiperidine using benzyl halides in the presence of a base (e.g., K₂CO₃ or NaOH) in polar aprotic solvents (e.g., DMF) at 60–80°C .

-

Step 2 : Acetylation of the piperidine nitrogen with ethyl bromoacetate under basic conditions (e.g., NaH in THF) .

-

Critical Factors : Temperature control (>80°C may lead to byproducts) and stoichiometric excess of benzylating agents (1.2–1.5 equivalents) improve yields. Side reactions, such as over-alkylation, can be minimized by slow reagent addition .

Reaction Step Reagents/Conditions Yield Range Key Byproducts Benzylation BnCl, K₂CO₃, DMF, 70°C 60–75% Di-benzylated piperidine Acetylation Ethyl bromoacetate, NaH, THF 50–65% Ester hydrolysis products

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the piperidine ring substitution pattern (e.g., benzyl protons at δ 7.2–7.4 ppm, cyanomethyl at δ 2.5–3.0 ppm) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves stereochemistry and crystal packing, critical for confirming the equatorial positioning of the cyanomethyl and benzyl groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 343.2) .

Q. How does the compound’s reactivity compare to other piperidine derivatives under oxidation or reduction?

- Methodological Answer :

-

Oxidation : The cyanomethyl group is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants (e.g., CrO₃) may convert it to a carboxylic acid. The benzyl group can undergo oxidative cleavage with ozone .

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitrile to an amine, while LiAlH₄ selectively reduces the ester to an alcohol without affecting the nitrile .

Reaction Type Reagents Major Product Oxidation CrO₃, H₂SO₄ Carboxylic acid derivative Reduction LiAlH₄ Ethyl 2-(1-benzyl-4-(aminomethyl)piperidin-4-yl)ethanol - Reference : Reactivity trends in piperidine esters .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of nucleophilic additions to this compound?

- Methodological Answer :

- Ring Conformation : The piperidine ring adopts a chair conformation, with the cyanomethyl and benzyl groups in equatorial positions to minimize steric hindrance. This preorganization directs nucleophiles (e.g., Grignard reagents) to attack axially .

- DFT Studies : Computational modeling (e.g., Gaussian) predicts transition states favoring cis-addition due to stabilizing CH-π interactions between the benzyl group and incoming nucleophile .

Q. How can computational modeling (e.g., molecular docking) predict the compound’s biological activity?

- Methodological Answer :

-

Target Identification : Docking simulations (AutoDock Vina) against enzymes like acetylcholinesterase (AChE) or cytochrome P450 isoforms reveal binding affinities. The nitrile group shows hydrogen bonding with catalytic residues (e.g., AChE Glu199) .

-

Pharmacophore Mapping : The benzyl and nitrile groups form a pharmacophore model with electrostatic and hydrophobic features, aligning with known inhibitors of malaria parasites (Plasmodium kinases) .

Target Protein Docking Score (kcal/mol) Key Interactions AChE -9.2 H-bond: Nitrile–Glu199 PfPK7 -8.7 π-Stacking: Benzyl–Phe154

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

-

Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) account for discrepancies. Standardize assays using recombinant proteins and control for esterase-mediated hydrolysis .

-

Metabolite Interference : LC-MS/MS quantifies intact compound vs. metabolites (e.g., hydrolyzed acetate or reduced nitrile) to distinguish direct effects from off-target activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.